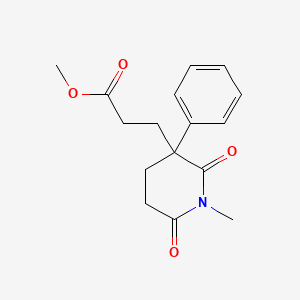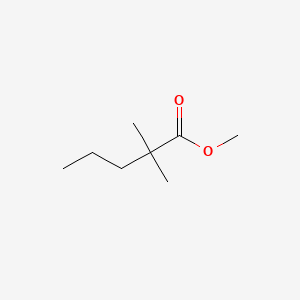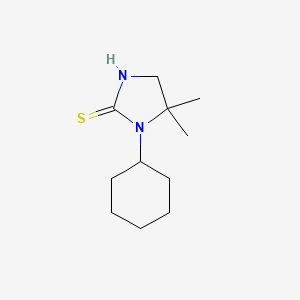
2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine is an organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a dimethyl-phenyl group attached to the oxazole ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate. This reaction is carried out in the presence of potassium carbonate (K2CO3) and ethanol as the solvent . The reaction conditions are carefully controlled to ensure the formation of the desired oxazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo substitution reactions where the dimethyl-phenyl group or the oxazole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Scientific Research Applications
2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring and dimethyl-phenyl group allow it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylphenylhydrazine: A precursor in the synthesis of the target compound.
Eltrombopag Olamine: A related compound with a similar structural motif used in the treatment of thrombocytopenia.
Uniqueness
2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine is unique due to its specific combination of the oxazole ring and the dimethyl-phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
885273-38-1 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-N-methyl-1,3-oxazol-4-amine |
InChI |
InChI=1S/C12H14N2O/c1-8-4-5-10(6-9(8)2)12-14-11(13-3)7-15-12/h4-7,13H,1-3H3 |
InChI Key |
PVDDVYJBYWCCLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CO2)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile](/img/structure/B13998587.png)
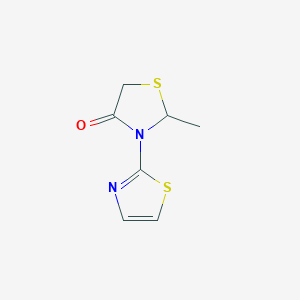
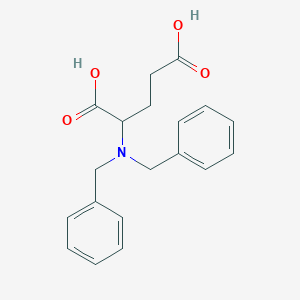
![Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13998602.png)


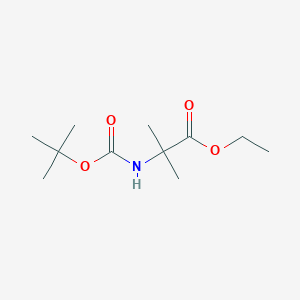
![3-[[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B13998613.png)
